molecular formula C2HNa B094686 Sodium acetylide CAS No. 1066-26-8

Sodium acetylide

Cat. No.: B094686
CAS No.: 1066-26-8
M. Wt: 48.02 g/mol
InChI Key: SFDZETWZUCDYMD-UHFFFAOYSA-N
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Description

Sodium acetylide is an inorganic compound with the formula NaC2H. It is a white, hygroscopic solid that is soluble in water and alcohols. This compound is a strong reducing agent and is used in organic synthesis as a source of acetylide anions. It is also used in some industrial processes, such as the manufacture of pharmaceuticals and dyes.

Scientific Research Applications

  • Sodium Acetylide in Organic Synthesis : A study by Fürstner and Nikolakis (1996) outlines the use of this compound in organic synthesis, particularly in the palladium-catalyzed cross-coupling with aryl halides. This process facilitates the formation of important pharmaceutical compounds like combretastatin A-4 and A-5.

  • Behavior of this compound in Systems : Kovalev and Gavrilova (1984) researched the kinetics of this compound in a sodium-mineral oil system. Their study, published in Soviet Atomic Energy, found that this compound, as an intermediate product, undergoes decomposition at high temperatures in the presence of excess sodium (Kovalev & Gavrilova, 1984).

  • Organometallic Acetylene Chemistry : Research by Davidsohn and Henry (1966) in the Journal of Organometallic Chemistry discusses the synthesis of various organometallic acetylides, including this compound. They observed that this compound can form various products, indicating its potential utility in synthetic chemistry (Davidsohn & Henry, 1966).

  • N-Acetylcysteine Studies : While not directly related to this compound, several studies discuss the therapeutic applications of N-acetylcysteine (NAC) in various medical contexts, from neuroprotection to anti-inflammatory effects. These studies offer insights into the broader category of acetylated compounds and their potential uses in medicine and biology (Weisbord et al., 2017), (Grilli et al., 1996), (Wagner et al., 1989).

Mechanism of Action

Safety and Hazards

Sodium acetylide is flammable and releases flammable gas when in contact with water . It may be fatal if swallowed and enters airways, harmful in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

Sodium acetylide is a reagent in organic synthesis . It is formed by the deprotonation of a terminal alkyne, such as acetylene, with a strong base like sodium amide . The resulting acetylide anion is a strong nucleophile and can react with electrophiles, such as alkyl halides, to form substituted acetylenes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a nucleophile. In reactions with electrophiles, the negatively charged carbon in the acetylide anion attacks the electrophilic carbon, forming a new carbon-carbon bond . This mechanism allows this compound to participate in the synthesis of more complex organic compounds.

Temporal Effects in Laboratory Settings

This compound is known to be unstable and can decompose violently when shocked or heated Its reactivity suggests that it may not be stable over time in laboratory settings, especially in the presence of moisture or heat

Properties

IUPAC Name

sodium;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910044
Record name Sodium ethyn-1-ide
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Molecular Weight

48.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Sodium acetylide
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CAS No.

1066-26-8
Record name Sodium acetylide (Na(C2H))
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Record name Sodium acetylide (Na(C2H))
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Record name Sodium ethyn-1-ide
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Record name Sodium acetylide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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